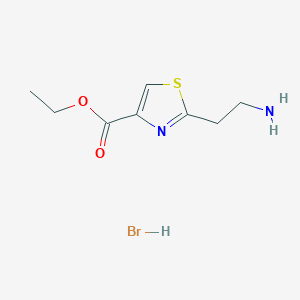

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide

説明

Historical Context of Thiazole Derivatives in Chemical Research

The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber first described the thiazole ring system. Their pioneering work defined thiazoles as "nitrogen and sulfur containing substances in ring-shaped bonding with formula (CH)xNS, which relate to pyridine as thiophene relates to benzene". This historical milestone marked the beginning of systematic research into thiazole derivatives, establishing the theoretical framework for understanding these heterocyclic compounds. Hantzsch and Weber proved the existence of both thiazole and isothiazole, comparing them to glyoxaline and pyrazole respectively, and proposed the nomenclature system that extended to benzothiazole derivatives.

The early development of thiazole chemistry was marked by significant controversy and scientific debate. Tcherniac and Norton's work with alpha-thiocyanoacetone led to the discovery of compounds that Hantzsch and Weber later recognized as thiazole derivatives, specifically meso-aminomethylthiazole. This compound became the first free thiazole ever described when reduced by zinc powder distillation to 4-methylthiazole. The historical development demonstrated the importance of rigorous structural analysis, as evidenced by the extended scientific debate between Tcherniac and Hantzsch that continued for thirty-six years regarding the true nature of these compounds.

The evolution of thiazole research laid the groundwork for understanding the synthetic potential of these heterocyclic systems. Subsequent developments included the establishment of various synthetic methodologies, including the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, each contributing to the expanding repertoire of thiazole-based compounds. These historical foundations provided the chemical knowledge necessary for the eventual development of complex thiazole derivatives such as ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide.

Classification and Nomenclature of this compound

This compound belongs to the classification of substituted thiazole derivatives, specifically characterized as a 2,4-disubstituted thiazole compound. The systematic nomenclature reflects its complex molecular architecture, incorporating multiple functional groups attached to the core thiazole ring system. According to the International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate in its hydrobromide salt form.

The molecular structure can be analyzed through its Chemical Abstracts Service number 1803584-70-4, which provides unique identification within chemical databases. The compound structure features a thiazole ring with ethyl carboxylate functionality at position 4 and an aminoethyl substituent at position 2. The hydrobromide designation indicates the presence of hydrobromic acid as a counterion, forming a salt with the basic amine functionality in the molecule. This salt formation is significant for both the compound's stability and its solubility characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C8H13BrN2O2S |

| Molecular Weight | 281.17 g/mol |

| CAS Number | 1803584-70-4 |

| IUPAC Name | ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide |

| Ring System | 1,3-thiazole |

| Substitution Pattern | 2,4-disubstituted |

The structural complexity of this compound illustrates the advanced level of synthetic chemistry achievable in thiazole modification. The presence of both electron-donating (aminoethyl) and electron-withdrawing (carboxylate) groups creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.

Significance in Heterocyclic Chemistry

Thiazole derivatives, including this compound, occupy a central position in heterocyclic chemistry due to their unique electronic properties and structural versatility. The thiazole ring system contains both sulfur and nitrogen heteroatoms, creating a five-membered aromatic ring that satisfies Huckel's rule with six pi electrons. The delocalization of the lone pair of electrons from the sulfur atom contributes to the aromatic character and makes thiazole a versatile entity in chemical reactions.

The significance of this particular derivative extends beyond simple structural interest to encompass its potential as a building block for more complex molecular architectures. The compound demonstrates the principle of molecular hybridization, where the combination of thiazole functionality with carboxylate and aminoethyl groups creates opportunities for diverse chemical transformations. This structural design approach has proven valuable in medicinal chemistry, where the strategic combination of pharmacophores can enhance drug efficacy and reduce toxicity concerns.

Research has demonstrated that thiazole-based compounds undergo various chemical reactions, including donor-acceptor interactions, intramolecular nucleophilic substitutions, photochemical reactions, arylation, cycloaddition, oxidation, and dimerization processes. The presence of the acidic proton at C-2 in the thiazole ring makes these compounds highly reactive and valuable as synthons for producing new chemical entities. The this compound structure incorporates these reactive features while providing additional functionality through its substituent groups.

The compound's significance is further enhanced by its relationship to biologically active thiazole derivatives found in nature. While free thiazole is not naturally occurring, thiazole rings are present in peptide alkaloids, metabolites, and cyclopeptides. This natural precedent suggests that synthetic derivatives like this compound may possess inherent biological compatibility, making them valuable targets for pharmaceutical research.

Research Evolution Timeline

The research evolution of thiazole derivatives has progressed through distinct phases, from initial discovery to sophisticated synthetic methodologies and biological applications. The timeline of thiazole research demonstrates a continuous expansion of knowledge and synthetic capabilities that ultimately enabled the development of complex derivatives such as this compound.

| Time Period | Development | Significance |

|---|---|---|

| 1887 | Discovery of thiazole by Hantzsch and Weber | Establishment of fundamental thiazole chemistry |

| 1892-1928 | Tcherniac-Hantzsch controversy | Refinement of structural understanding |

| 1947 | Cook-Heilbron thiazole synthesis | Development of 5-aminothiazole synthetic methods |

| 1960s-1980s | Gabriel and Herz synthesis methods | Expansion of synthetic approaches |

| 1990s-2000s | Microwave-assisted synthesis | Improved reaction conditions and yields |

| 2010s-Present | Advanced thiazole-hybrid synthesis | Development of complex derivatives |

The early period (1887-1930) focused primarily on establishing the fundamental chemistry and structure of thiazole compounds. This phase was characterized by intensive debate and careful structural elucidation, culminating in a solid understanding of thiazole reactivity and properties. The mid-period (1940-1990) saw the development of reliable synthetic methodologies, particularly the Cook-Heilbron synthesis that enabled the formation of 5-aminothiazoles through reactions of alpha-aminonitriles with various sulfur-containing reagents.

The modern era of thiazole research (1990-present) has been marked by technological advances in synthetic chemistry and analytical methods. Microwave-assisted synthesis has significantly improved reaction conditions, reducing reaction times and increasing yields for thiazole formation. Recent developments have focused on creating thiazole-hybrid compounds that combine multiple pharmacophores to enhance biological activity while maintaining favorable chemical properties.

特性

IUPAC Name |

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNSSHVRUWCJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-70-4 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(2-aminoethyl)-, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

General Synthetic Route

The primary and most documented method for synthesizing ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide involves the cyclization reaction between ethyl bromopyruvate and thiourea under controlled conditions. This method is favored for its efficiency in constructing the thiazole ring with the desired substituents.

| Step | Reagents | Conditions | Description |

|---|---|---|---|

| 1 | Ethyl bromopyruvate + Thiourea | Controlled temperature, typically reflux | Nucleophilic substitution and cyclization to form the thiazole ring with aminoethyl side chain |

| 2 | Isolation | Addition of hydrobromic acid | Formation of hydrobromide salt to improve compound stability and handling |

This reaction proceeds via the nucleophilic attack of thiourea on the α-bromo carbonyl compound (ethyl bromopyruvate), followed by intramolecular cyclization to yield the thiazole ring. The hydrobromide salt is then formed by treatment with hydrobromic acid, facilitating purification and crystallization.

Alternative Synthetic Strategies and Related Derivatives

While direct synthesis of this compound is most commonly reported via the above method, related thiazole derivatives have been synthesized through palladium-catalyzed coupling reactions and multi-step functional group transformations that provide insight into potential synthetic modifications.

Palladium-Catalyzed Coupling: Aminothiazole derivatives can be synthesized via palladium-catalyzed coupling between bromothiazoles and boronic acids, followed by reaction with ethyl bromopyruvate to form thiazole esters. Subsequent reductions and functional group modifications yield various substituted thiazoles.

Reduction and Functional Group Transformations: For related compounds, ester groups are often reduced to alcohols (using lithium aluminum hydride) or converted into mesylates for further nucleophilic substitution. These methods highlight the versatility of the thiazole scaffold for structural diversification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of Ethyl Bromopyruvate with Thiourea | Ethyl bromopyruvate, Thiourea, HBr | Reflux, polar solvents, 0.5–2 h | Direct synthesis, straightforward, good yields | Requires careful handling of bromopyruvate and HBr |

| Palladium-Catalyzed Coupling + Subsequent Functionalization | Bromothiazole, Boronic acid, Pd catalyst, Ethyl bromopyruvate | 110°C, 36 h, inert atmosphere | Allows structural diversification, high selectivity | Longer reaction time, requires expensive catalysts |

| Reduction and Substitution of Related Esters | Lithium aluminum hydride, Sodium triacetoxyborohydride | 20°C to 70°C, various solvents | Enables modification of ester to alcohol or amines | Multi-step, requires careful control of reducing agents |

Research Findings and Practical Notes

The reaction between ethyl bromopyruvate and thiourea is a classic approach to synthesize 1,3-thiazole derivatives, capitalizing on the electrophilic α-bromo carbonyl and nucleophilic thiourea to form the heterocyclic ring efficiently.

Formation of the hydrobromide salt improves compound stability, solubility, and ease of purification, which is critical for subsequent biological testing or chemical modifications.

Alternative synthetic routes involving palladium-catalyzed cross-coupling provide access to more complex thiazole derivatives but are less commonly used for this specific compound due to longer reaction times and higher costs.

The use of lithium aluminum hydride and sodium triacetoxyborohydride in related thiazole chemistry demonstrates the potential for downstream functional group transformations, which might be applied for structural analog development.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Structure

The compound contains a thiazole ring, an aminoethyl side chain, and a carboxylate group, which are critical for its biological activity.

Medicinal Chemistry

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide is primarily used as a building block for synthesizing more complex thiazole derivatives. These derivatives have been explored for their potential therapeutic effects against various diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes its anticancer activity:

| Cell Line | IC50 (μM) |

|---|---|

| K562 (Leukemia) | 0.09 - 0.49 |

| HepG2 (Liver Cancer) | < 5 |

| A549 (Lung Cancer) | < 10 |

The mechanism of action involves apoptosis induction and cell cycle arrest, making it a promising candidate for developing new anticancer therapies .

Antimicrobial Properties

The compound has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table details its effectiveness against specific pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 μg/mL |

| Escherichia coli | < 1 μg/mL |

| Candida albicans | Effective at 50 μg/mL |

These properties highlight its potential as an antibiotic agent in clinical settings.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, indicating a role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Mycobacterium tuberculosis, finding it effective with sub-micromolar minimum inhibitory concentrations.

- Cytotoxicity Assessment : Research on various cancer cell lines demonstrated that derivatives of this thiazole compound exhibited significant cytotoxicity and could induce apoptosis through mitochondrial pathways.

- Inflammatory Response Modulation : Investigations highlighted the potential of this compound to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

作用機序

The mechanism of action of ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to their active sites . This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate

Its synthesis involves thiourea and bromine in acetic acid, yielding a more rigid structure due to the benzoyl substituent .

Ethyl 2-[(E)-Phenylmethylidene]Amino]-1,3-Thiazole-4-Carboxylate

Here, the aminoethyl group is replaced by a phenylmethylidene imine. This introduces π-conjugation, altering electronic properties and reducing solubility in aqueous media. Such derivatives are often intermediates in synthesizing Schiff bases for coordination chemistry .

Ethyl 5-Amino-2-Bromo-1,3-Thiazole-4-Carboxylate (CAS: 1228281-54-6)

The bromine atom at position 2 increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the lack of an aminoethyl group limits its utility in applications requiring amine-directed interactions .

MTSEA ([2-Aminoethyl] Methanethiosulfonate Hydrobromide)

It is widely used to modify cysteine residues in proteins via disulfide bonds. The thiazole derivative’s rigid core may confer greater steric specificity in binding compared to MTSEA’s flexible methanethiosulfonate group .

Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Water) | Key Substituents |

|---|---|---|---|

| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide | 295.16 (salt) | High | Aminoethyl, ethyl carboxylate, HBr |

| Ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | 265.10 | Moderate | Bromo, ethyl carboxylate |

| MTSEA | 278.20 | High | 2-Aminoethyl, methanethiosulfonate |

| 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrobromide | 365.98 | High | Aminoethyl, methyl, dihydrobromide |

Key Observations :

- The hydrobromide salt form enhances water solubility compared to neutral thiazoles.

- Bromine substituents (e.g., in CAS 1228281-54-6) increase molecular weight and reduce polarity.

- Methyl groups (e.g., in HY-101063) improve lipid solubility but may hinder crystallinity .

生物活性

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide is a thiazole derivative recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₄BrN₂O₂S

- Molecular Weight : 236.18 g/mol

- IUPAC Name : this compound

This compound is characterized by a thiazole ring, an aminoethyl side chain, and a carboxylate group, which contribute to its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It inhibits UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition disrupts peptidoglycan formation in bacteria, leading to their death.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

- Anticancer Potential : Research indicates that this compound may induce cytotoxic effects on various cancer cell lines, including K562 cells, with IC50 values ranging from 0.09 to 0.49 μM. Its mechanism involves apoptosis induction and cell cycle arrest.

Biological Activities

The compound has been evaluated for various biological activities:

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Inhibitory Concentration (MIC) < 0.5 μg/mL |

| Escherichia coli | MIC < 1 μg/mL |

| Candida albicans | Effective at 50 μg/mL |

This broad-spectrum activity highlights its potential as an antibiotic agent in clinical settings.

Anticancer Activity

The anticancer properties of this compound were assessed against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| K562 (Leukemia) | 0.09 - 0.49 |

| HepG2 (Liver Cancer) | IC50 < 5 |

| A549 (Lung Cancer) | IC50 < 10 |

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Mycobacterium tuberculosis, finding it effective with sub-micromolar minimum inhibitory concentrations .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that derivatives of this thiazole compound exhibited significant cytotoxicity and could induce apoptosis through mitochondrial pathways .

- Inflammatory Response Modulation : A recent investigation highlighted the potential of this compound to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide, and how can reaction conditions be validated?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions, followed by hydrobromide salt formation . Validation involves monitoring reaction progression using HPLC or TLC, with purification via recrystallization or column chromatography. Replication of protocols from peer-reviewed literature (e.g., Robert and Panouse’s method for analogous thiazolium bromides) ensures reproducibility .

Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass. Infrared (IR) spectroscopy identifies hydrogen bonding and sulfur-nitrogen interactions in the thiazole ring . Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 2–7.4) is essential. For low solubility, derivatization (e.g., ester-to-acid hydrolysis) or co-solvent systems (PEG-400/water) can improve bioavailability. Dynamic Light Scattering (DLS) assesses aggregation tendencies .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

- Methodology : Quantum chemical calculations (DFT) predict transition states and energy barriers for cyclocondensation steps. ICReDD’s reaction path search methods integrate computational and experimental data to refine conditions (e.g., solvent polarity, temperature) . Process simulation tools (Aspen Plus) model mass/heat transfer for reactor design .

Q. How do researchers resolve contradictory data in biological activity studies (e.g., acetylcholinesterase inhibition)?

- Methodology : Contradictions arise from assay variability (enzyme source, substrate concentration). Standardization using Ellman’s method with positive controls (e.g., donepezil) is critical. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate target engagement . Meta-analyses of published IC₅₀ values identify outliers due to structural analogs .

Q. What advanced methods elucidate degradation mechanisms under ambient conditions?

- Methodology : Forced degradation studies (heat, light, pH extremes) with LC-MS/MS identify hydrolytic (ester cleavage) or oxidative (thiazole ring opening) pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life, while solid-state stability is assessed via X-ray diffraction (amorphous vs. crystalline phases) .

Q. How can factorial design improve yield in multi-step syntheses?

- Methodology : Full factorial designs (2ⁿ) evaluate variables like reaction time, temperature, and molar ratios. Response Surface Methodology (RSM) identifies optimal conditions. For example, a 3² design might maximize yield by balancing thiourea equivalence and pH .

Q. What role does the hydrobromide counterion play in crystallography and stability?

- Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the thiazole NH and bromide ions. Thermogravimetric Analysis (TGA) quantifies hygroscopicity, while Differential Scanning Calorimetry (DSC) detects polymorphic transitions. Counterion exchange (e.g., HCl vs. HBr) studies correlate stability with lattice energy .

Methodological Resources

- Experimental Design : Utilize DOE software (Minitab, JMP) for factorial and response surface designs .

- Data Contradiction Analysis : Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular assays) and apply Bland-Altman plots for inter-lab variability .

- Safety Compliance : Adhere to OSHA guidelines for hydrobromic acid handling and waste disposal, with in situ FTIR monitoring for hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。